[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride [(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235439-04-9
VCID: VC3421208
InChI: InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H
SMILES: CNCC1=C(C=CC(=C1)Br)F.Cl
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol

[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride

CAS No.: 1235439-04-9

Cat. No.: VC3421208

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride - 1235439-04-9

Specification

CAS No. 1235439-04-9
Molecular Formula C8H10BrClFN
Molecular Weight 254.53 g/mol
IUPAC Name 1-(5-bromo-2-fluorophenyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H
Standard InChI Key WYGAUHSTMZCZPH-UHFFFAOYSA-N
SMILES CNCC1=C(C=CC(=C1)Br)F.Cl
Canonical SMILES CNCC1=C(C=CC(=C1)Br)F.Cl

Introduction

[Introduction to (5-Bromo-2-fluorophenyl)methylamine Hydrochloride](pplx://action/followup)

(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C8H10BrClFN, and it has a molecular weight of approximately 251.53 g/mol. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which contributes to its unique properties and potential applications.

Synthesis Methods

The synthesis of (5-Bromo-2-fluorophenyl)methylamine hydrochloride typically involves nucleophilic substitution reactions. One common method includes reacting 5-bromo-2-fluorobenzyl chloride with methylamine under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate.

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit significant biological activity, particularly in the context of pharmacology. The presence of halogens enhances lipophilicity and biological activity, potentially influencing receptor binding or enzyme interactions.

Biological ActivityDescription
Antimicrobial PropertiesHalogens enhance interaction with microbial cell membranes, leading to increased permeability and cell death.
Pharmacological ProfilePotential role as a pharmacophore in drug design, influencing receptor binding or enzyme interactions.

Mechanism of Action

While specific mechanisms for (5-Bromo-2-fluorophenyl)methylamine hydrochloride are not well-documented, similar compounds may interact with specific biological targets such as enzymes or receptors. The halogen substitutions enhance reactivity and potential binding affinity to various biological molecules.

Research Findings and Future Directions

Studies using molecular docking simulations may provide insights into how this compound interacts at the molecular level with biological targets, contributing to its pharmacological profile. Further research is needed to fully explore its potential applications in medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

Similar compounds, such as (4-Bromo-2-fluorophenyl)methylamine hydrochloride and (2-Bromo-5-fluorophenyl)methylamine, exhibit varying degrees of biological activity and chemical reactivity due to their structural differences . These differences make them valuable for comparative studies in drug development and synthetic chemistry.

CompoundStructureUnique Features
(4-Bromo-2-fluorophenyl)methylamine hydrochlorideC8H10BrClFNDifferent halogen positioning; potentially distinct receptor interactions.
(2-Bromo-5-fluorophenyl)methylamineC7H7BrFNDifferent positioning of bromine and fluorine; potential variations in biological activity .

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